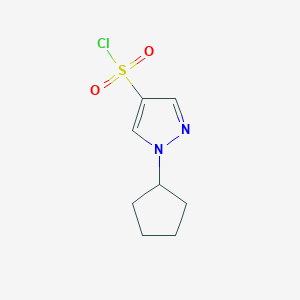

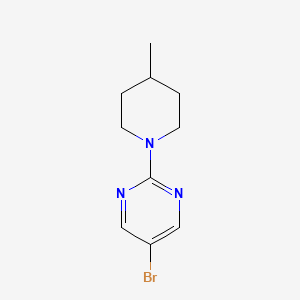

3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride

Descripción general

Descripción

“3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride” is used as a pharmaceutical intermediate .

Synthesis Analysis

Sulfonyl chlorides were synthesized from pyrazoles via sulfonation by chlorosulfonic acid. The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields were determined .Molecular Structure Analysis

The molecular formula of “3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride” is C13H23ClN2O2S. Its average mass is 306.852 Da and its monoisotopic mass is 306.116882 Da .Chemical Reactions Analysis

The most convenient of the known methods for preparing sulfonyl chlorides of $-neutral heterocycles is direct sulfonation of the aromatic ring by chlorosulfonic acid (ClSO3H) .Aplicaciones Científicas De Investigación

Metallosupramolecular Chemistry : Research by Hartshorn and Steel (1997) explored the self-assembly of metallosupramolecular cages using related pyrazole compounds. Their study found that reaction with palladium chloride results in the formation of a three-dimensional cage structure, highlighting the potential of pyrazole derivatives in constructing complex molecular architectures (Hartshorn & Steel, 1997).

Organic Synthesis and Catalysis : A study by Zolfigol et al. (2015) demonstrated the use of sulfonic acid functionalized pyridinium chloride, a compound structurally related to 3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride, as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives. This showcases the utility of pyrazole derivatives in catalyzing organic synthesis reactions (Zolfigol et al., 2015).

Supramolecular Networks : Research by León et al. (2013) investigated metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands. Their study revealed the formation of monomeric and dimeric complexes, depending on the solvent, and allowed the study of the effects of the structure of the ligands on the topology and interpenetration form of two-dimensional layer polymers and three-dimensional networks (León et al., 2013).

Photochemical and Photophysical Studies : Ortiz et al. (2008) explored ruthenium(II) complexes of pyrazole derivatives for nitric oxide binding and photodelivery. Their findings suggest potential applications in the development of novel materials for photochemical and photophysical purposes (Ortiz et al., 2008).

Sulfonamide Synthesis : Tucker et al. (2015) developed a method for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This work illustrates the importance of pyrazole derivatives in the synthesis of diverse organic compounds with potential medicinal chemistry applications (Tucker et al., 2015).

Synthetic Chemistry : The work of Moosavi‐Zare et al. (2013) on the synthesis and characterization of ionic liquid sulfonic acid functionalized pyridinium chloride demonstrates the role of pyrazole derivatives in the development of efficient catalysts for solvent-free synthesis of complex organic molecules (Moosavi‐Zare et al., 2013).

Propiedades

IUPAC Name |

3,5-dimethyl-1-octylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN2O2S/c1-4-5-6-7-8-9-10-16-12(3)13(11(2)15-16)19(14,17)18/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBFNXPDDCACBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}ethan-1-ol](/img/structure/B1530198.png)

![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)